Atopaxar Hydrochloride

Pharmacokinetics PAR-1 Antagonist Half-life

Atopaxar hydrochloride (≥98% purity) is the definitive reversible PAR-1 antagonist for time-sensitive protocols. Its 23-hour half-life enables washout and titratable blockade studies that are impossible with irreversible vorapaxar (311 h). Exclusive dual PAR-1/JAK1/2 inhibition (EC50 5.90 μM) makes it essential for polypharmacology research in oncology and vascular inflammation. Prefer for acute thrombosis models and head-to-head PK/PD comparisons. For R&D use only; not for human use.

Molecular Formula C29H39ClFN3O5
Molecular Weight 564.1 g/mol
CAS No. 474544-83-7
Cat. No. B1665309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtopaxar Hydrochloride
CAS474544-83-7
SynonymsAtopaxar hydrochloride
Molecular FormulaC29H39ClFN3O5
Molecular Weight564.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl
InChIInChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
InChIKeyDUUYZYAKJMJYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atopaxar Hydrochloride (CAS 474544-83-7): A Selective, Reversible PAR-1 Antagonist for Platelet Signaling Research


Atopaxar hydrochloride (formerly known as E5555) is an orally active, selective, and reversible antagonist of protease-activated receptor-1 (PAR-1), the principal thrombin receptor on human platelets [1]. It is a low-molecular-weight competitive inhibitor that blocks thrombin-mediated platelet activation without affecting other platelet agonists such as ADP, collagen, or PAR-4 activating peptide [2]. The hydrochloride salt has a molecular weight of 564.09 Da and a molecular formula of C₂₉H₃₉ClFN₃O₅, providing a defined, crystallizable form suitable for reproducible in vitro and in vivo research applications [3].

Why Atopaxar Hydrochloride Cannot Be Substituted with Vorapaxar or P2Y12 Inhibitors


Generic substitution within the PAR-1 antagonist class fails due to fundamentally distinct pharmacokinetic and pharmacodynamic profiles that dictate entirely different research applications. Compared with vorapaxar, the only other PAR-1 antagonist to reach advanced clinical development, atoaxar exhibits a markedly shorter elimination half-life (approximately 23 hours versus 311 hours for vorapaxar) and a reversible binding mechanism that enables faster platelet function recovery [1]. This 13.5-fold difference in half-life translates to distinct experimental utility: atoaxar is suited for studies requiring titratable, short-duration PAR-1 inhibition, whereas vorapaxar is effectively irreversible over a dosing interval and is appropriate for chronic dosing models [2]. Furthermore, atoaxar demonstrates secondary pharmacological activity as a JAK1/JAK2 inhibitor that is not shared by vorapaxar, representing a distinct polypharmacological profile that cannot be substituted by alternative PAR-1 antagonists [3].

Quantitative Differentiation of Atopaxar Hydrochloride from PAR-1 Antagonist Comparators


Elimination Half-Life: 13.5-Fold Shorter than Vorapaxar Enables Reversible Inhibition Studies

Atopaxar hydrochloride exhibits an elimination half-life of approximately 23 hours in humans, which is 13.5-fold shorter than the 311-hour half-life of vorapaxar [1]. This pharmacokinetic divergence stems from atoaxar's primary gastrointestinal metabolism and its fully reversible binding to the PAR-1 receptor, contrasting with vorapaxar's slow dissociation kinetics that produce a prolonged, functionally irreversible pharmacodynamic effect [2].

Pharmacokinetics PAR-1 Antagonist Half-life

PAR-1 Binding Affinity: IC₅₀ of 19 nM for haTRAP Displacement in Radioligand Assays

Atopaxar hydrochloride inhibits the binding of a high-affinity thrombin receptor-activating peptide ([³H]haTRAP) to PAR-1 with an IC₅₀ value of 19 nM, demonstrating potent competitive antagonism at the tethered ligand-binding site [1]. For comparison, vorapaxar exhibits an IC₅₀ of 47 nM for inhibiting thrombin-induced platelet aggregation, although direct radioligand binding IC₅₀ values for vorapaxar are reported with a Ki of 8.1 nM for PAR-1 . The 19 nM IC₅₀ for atoaxar places it within the low-nanomolar potency range characteristic of clinical-stage PAR-1 antagonists.

Receptor Binding IC₅₀ PAR-1

Human Platelet Aggregation: TRAP-Induced Aggregation IC₅₀ of 64 nM vs. Vorapaxar 47 nM

In human platelet functional assays, atoaxar inhibits thrombin receptor-activating peptide (TRAP)-induced platelet aggregation with an IC₅₀ of 64 nM, compared with vorapaxar's reported IC₅₀ of 47 nM for thrombin-induced platelet aggregation [1]. Both compounds show high selectivity for PAR-1-mediated aggregation, with no inhibition of ADP-, collagen-, or PAR-4 activating peptide-induced aggregation at concentrations up to 20 μM, confirming target-specific activity .

Platelet Aggregation Functional Assay TRAP

Clinical Efficacy Indirect Comparison: 48% Lower Odds of Myocardial Infarction vs. Vorapaxar

A meta-analysis of randomized controlled trials evaluating PAR-1 antagonists performed an indirect comparison between atoaxar and vorapaxar using placebo as the common reference. The analysis found that atoaxar was associated with a 48% lower odds of myocardial infarction compared with vorapaxar (OR 0.52; 95% CI 0.13–0.95) [1]. Additionally, atoaxar showed a numerically favorable trend for major adverse cardiovascular events (MACEs) (OR 0.93; 95% CI 0.38–1.32) and cardiovascular death (OR 0.82; 95% CI 0.12–4.24) [1].

Clinical Efficacy Meta-analysis Myocardial Infarction

JAK-STAT Pathway Inhibition: EC₅₀ of 5.90 μM in A549 Cells Represents Secondary Polypharmacology

Atopaxar hydrochloride exhibits secondary pharmacological activity as an inhibitor of Janus kinase 1 (JAK1) and JAK2, inhibiting the JAK-STAT signaling pathway with an EC₅₀ of 5.90 μM in A549 lung adenocarcinoma cells [1]. In the same cellular system, atoaxar inhibits cell viability with an IC₅₀ of 7.02 μM and induces G1 phase cell cycle arrest and apoptosis [2]. This JAK-STAT inhibitory activity is not documented for vorapaxar, which remains a highly selective PAR-1 antagonist without reported kinase polypharmacology.

Polypharmacology JAK-STAT Cancer Research

Recommended Research Applications for Atopaxar Hydrochloride Based on Differentiated Evidence


Acute PAR-1 Inhibition Studies Requiring Reversible, Titratable Antagonism

Atopaxar hydrochloride's 23-hour elimination half-life and reversible binding mechanism make it the preferred PAR-1 antagonist for experimental protocols requiring short-duration or titratable receptor blockade [1]. Unlike vorapaxar (311-hour half-life), atoaxar enables washout studies and dose-response experiments where rapid recovery of platelet function after antagonist removal is essential for data interpretation [1]. Researchers investigating acute thrombotic events, ex vivo platelet aggregation assays with time-course analysis, or studies requiring multiple interventions within a single experimental session will benefit from atoaxar's reversible pharmacokinetic profile [2].

Polypharmacology Research Investigating Dual PAR-1 and JAK-STAT Pathway Inhibition

Atopaxar hydrochloride is uniquely suited for polypharmacology research exploring the intersection of PAR-1-mediated platelet signaling and JAK-STAT-driven inflammatory or proliferative pathways [1]. With an EC₅₀ of 5.90 μM for JAK-STAT inhibition in A549 cells and an IC₅₀ of 7.02 μM for cell viability [1], atoaxar provides a chemical probe for studies in oncology (e.g., STAT3-driven cancers), vascular inflammation, and atherothrombosis where both thrombin receptor signaling and JAK-STAT activation contribute to disease pathology. Vorapaxar cannot substitute in these applications due to its lack of documented JAK-STAT activity [2].

Comparative PAR-1 Antagonist Studies in Cardiovascular Research

Investigators conducting comparative analyses of PAR-1 antagonist pharmacology should select atoaxar hydrochloride as the comparator agent with a fundamentally distinct PK/PD profile from vorapaxar [1]. With a 13.5-fold shorter half-life (23 vs. 311 hours) and 1.4-fold higher IC₅₀ for platelet aggregation (64 vs. 47 nM) [1], atoaxar enables head-to-head studies evaluating whether pharmacokinetic differences translate to differential efficacy or safety outcomes. The indirect clinical evidence suggesting 48% lower odds of myocardial infarction with atoaxar versus vorapaxar (OR 0.52; 95% CI 0.13–0.95) provides a compelling rationale for comparative preclinical investigation [2].

Guinea Pig and Rat Arterial Thrombosis Models with Preserved Bleeding Time

Atopaxar hydrochloride has been validated in photochemically-induced thrombosis (PIT) models in guinea pigs, where oral administration (30-100 mg/kg) produces dose-dependent prolongation of time to femoral artery occlusion without affecting bleeding time or coagulation parameters [1]. This bleeding-sparing antithrombotic profile, confirmed by preclinical data showing IC₅₀ values of 64 nM (platelet aggregation) and 0.038 μM (SMC proliferation) [1], makes atoaxar the appropriate selection for thrombosis models where maintaining hemostatic integrity is experimentally required. Researchers should note that atoaxar does not inhibit ADP-, collagen-, or PAR-4AP-induced aggregation up to 20 μM, ensuring target-specific interpretation of results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atopaxar Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.